2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
Description
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Properties
IUPAC Name |
2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O3/c20-19(21,22)11-5-7-12(8-6-11)24-15(26)9-25-10-23-16-13-3-1-2-4-14(13)28-17(16)18(25)27/h1-8,10H,9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVPHMNNSLHLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with notable potential in medicinal chemistry. Its unique structural features suggest various biological activities that merit detailed investigation.
- Molecular Formula : C21H19N3O6
- Molecular Weight : 397.39 g/mol
- CAS Number : 1189709-44-1
Research indicates that compounds similar to this structure often interact with specific biological pathways, including those related to cancer cell proliferation and apoptosis. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing cell membrane permeability and bioavailability.
Anticancer Properties
Studies have shown that related compounds exhibit significant anticancer activity by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance:
- Inhibition of RhoA Pathway : Compounds targeting the RhoA pathway have demonstrated effectiveness in reducing the proliferation of cancer cells through mechanisms involving actin polymerization and transcriptional regulation .
Cytotoxicity Studies
In vitro assays have been conducted to evaluate cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : PC-3 (prostate cancer), A375M2 (melanoma).
- Results : The compound displayed potent cytotoxic effects at nanomolar concentrations, particularly against RhoC-overexpressing melanoma cells, indicating a selective mechanism of action that may spare normal cells while targeting malignant ones.
Apoptosis Induction
The compound has been observed to induce apoptosis in specific cancer cell lines. This effect is crucial as it suggests potential applications in therapies aimed at eliminating resistant cancer cells:
- Mechanism : The apoptosis appears to be mediated by the activation of caspases and alterations in mitochondrial membrane potential.
Data Tables
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| PC-3 | < 1 | Inhibition of DNA synthesis |
| A375M2 | < 0.5 | Induction of apoptosis |
| A375 | 5 | Minimal effect |
Study 1: Efficacy in Prostate Cancer
In a controlled study involving PC-3 cells, treatment with the compound resulted in a significant decrease in cell viability after 24 hours of exposure. The mechanism was linked to the suppression of RhoA-mediated pathways that are critical for cell survival.
Study 2: Melanoma Cell Response
A375M2 cells treated with the compound showed a marked increase in apoptotic markers compared to untreated controls. Flow cytometry analysis indicated a higher percentage of cells undergoing apoptosis after treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
